![molecular formula C21H24O8S2 B12553725 Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate CAS No. 181186-14-1](/img/structure/B12553725.png)
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate is a chemical compound with the molecular formula C20H22O8S2 It is known for its unique structure, which includes two benzenesulfonyl groups attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate typically involves the esterification of propanedioic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propanedioic acid+2Benzenesulfonyl chloride→Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzenesulfonyl compounds.
Applications De Recherche Scientifique
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
Dimethyl sulfone: Contains sulfone groups but lacks the benzenesulfonyl moiety.
Propanedioic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate is unique due to the presence of both benzenesulfonyl and propanedioate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
181186-14-1 |
|---|---|
Formule moléculaire |
C21H24O8S2 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
dimethyl 2,2-bis[2-(benzenesulfonyl)ethyl]propanedioate |
InChI |
InChI=1S/C21H24O8S2/c1-28-19(22)21(20(23)29-2,13-15-30(24,25)17-9-5-3-6-10-17)14-16-31(26,27)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
Clé InChI |
RYPMHLUNWHLJGA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCS(=O)(=O)C1=CC=CC=C1)(CCS(=O)(=O)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


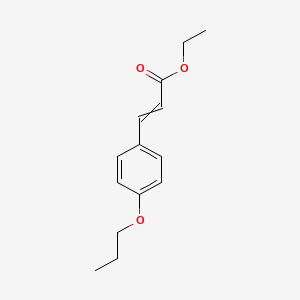
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
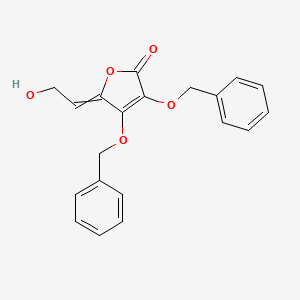
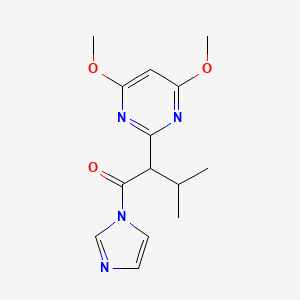
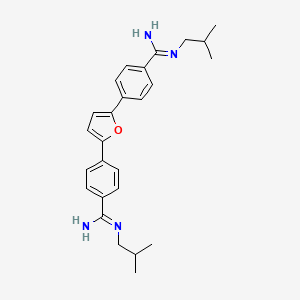
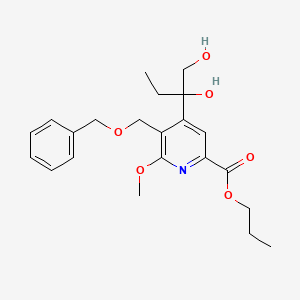
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
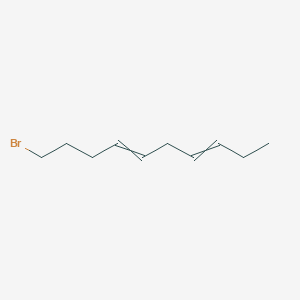

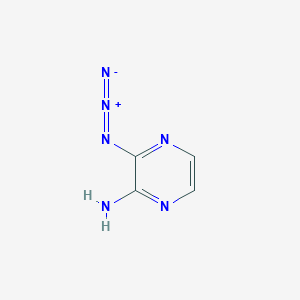
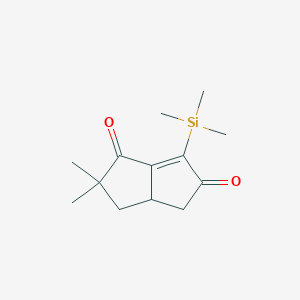
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)
